6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to a class of tetrahydrothieno[2,3-c]pyridine derivatives characterized by a bicyclic core structure fused with thiophene and pyridine rings. Its molecular framework includes a benzyl group at position 6 and a 2,5-dichlorothiophene-3-carboxamido substituent at position 2. The hydrochloride salt enhances solubility for pharmacological applications.
Properties
IUPAC Name |
6-benzyl-2-[(2,5-dichlorothiophene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2S2.ClH/c21-15-8-13(17(22)29-15)19(27)24-20-16(18(23)26)12-6-7-25(10-14(12)28-20)9-11-4-2-1-3-5-11;/h1-5,8H,6-7,9-10H2,(H2,23,26)(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQFGTIFRQLWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl)C(=O)N)CC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18Cl3N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 502.9 g/mol. Its structure features a tetrahydrothieno[2,3-c]pyridine core with various functional groups that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H18Cl3N3O2S2 |
| Molecular Weight | 502.9 g/mol |
| CAS Number | 1215326-75-2 |
Biological Activity Overview
Research indicates that tetrahydrothieno[2,3-c]pyridine derivatives exhibit a range of biological activities, including:
- Antitumor Activity : Compounds similar to the target molecule have shown promise in inhibiting tumor growth through various mechanisms.
- Antidepressant Effects : Some studies suggest that related compounds may influence neurotransmitter systems, providing potential antidepressant effects.
- Inhibition of Enzymes : The compound's structure suggests it may interact with specific enzymes like phenylethanolamine N-methyltransferase (hPNMT), which is involved in catecholamine biosynthesis.
The proposed mechanism for the biological activity of this compound involves its interaction with adrenergic receptors and inhibition of hPNMT. Research has shown that modifications to the tetrahydrothieno[2,3-c]pyridine scaffold can enhance selectivity and potency against these targets.
Case Study 1: Antitumor Activity
A study evaluated the antitumor efficacy of tetrahydrothieno[2,3-c]pyridine derivatives. The results indicated that certain modifications led to significant inhibition of cancer cell proliferation in vitro. This was attributed to the compound's ability to induce apoptosis in tumor cells through mitochondrial pathways .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological properties of similar compounds. The findings suggested that these derivatives could modulate serotonin and norepinephrine levels in animal models, indicating potential use as antidepressants .
Table: Summary of Biological Activities
| Activity Type | Related Compound(s) | Observed Effects |
|---|---|---|
| Antitumor | Tetrahydrothieno derivatives | Inhibition of tumor growth; apoptosis induction |
| Neuropharmacological | Similar THTP derivatives | Modulation of neurotransmitter levels; antidepressant effects |
Synthesis Methods
The synthesis of this compound is typically achieved through multi-step reactions involving key intermediates derived from thiophene and pyridine precursors. Notably, the introduction of the benzyl group and dichlorothiophene moiety is critical for enhancing biological activity.
- Formation of THTP Core : Initial reactions involve cyclization processes to form the tetrahydrothieno structure.
- Introduction of Functional Groups : Subsequent steps include amide bond formation with carboxamido groups and chlorination to achieve desired substituents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related analogs, focusing on substituent variations, pharmacological implications, and physicochemical properties.
Structural Analogues and Substituent Effects
Key Findings from Structural Comparisons
- Substituent Position and Halogenation: The target compound’s 2,5-dichlorothiophene group introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity compared to non-halogenated analogs (e.g., ). Chlorination is known to improve metabolic stability and lipophilicity in drug design .
- Aromatic vs.
- Allosteric vs. Competitive Activity: PD 81,723 () demonstrates that trifluoromethylphenyl substitution optimizes allosteric enhancement of adenosine A1 receptors, whereas methoxybenzamido analogs () lack reported receptor data, suggesting divergent structure-activity relationships (SAR) .
Q & A
Q. What are the foundational synthesis protocols for this compound, and how can intermediates be characterized?
The synthesis typically involves multi-step reactions starting with protected tetrahydrothieno[2,3-c]pyridine derivatives. For example, a Boc-protected intermediate (e.g., 6-tert-butoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine) is deprotected using hydrochloric acid in methanol, followed by sequential coupling with 2,5-dichlorothiophene-3-carboxamide and benzyl groups . Key intermediates should be characterized via / NMR and mass spectrometry to confirm structural integrity.
Q. How is the crystal structure of this compound determined, and what are its implications for molecular interactions?
Single-crystal X-ray diffraction (XRD) is the gold standard for structural elucidation. For analogous compounds (e.g., ethyl 2-amino-6-benzyl derivatives), XRD reveals planar thieno[2,3-c]pyridine cores with benzyl groups adopting specific conformations, influencing hydrogen-bonding networks and packing efficiency . These insights guide structure-activity relationship (SAR) studies.
Q. What safety precautions are critical during handling?
While specific safety data for this compound is limited, structurally related tetrahydrothieno[2,3-c]pyridines require handling in fume hoods with nitrile gloves and lab coats. Hydrochloride salts may release HCl vapors under heating; neutralization with sodium bicarbonate is advised .
Q. How should the compound be stored to ensure stability?
Store desiccated at –20°C in amber vials to prevent hydrolysis of the carboxamide and dichlorothiophene groups. Stability studies for similar compounds show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side reactions?
Optimize reaction conditions using design of experiments (DoE):
Q. What advanced analytical techniques resolve purity discrepancies in batch samples?
Q. How can computational modeling predict biological activity?
- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The dichlorothiophene moiety shows high affinity for hydrophobic pockets.
- MD Simulations : Assess conformational flexibility of the tetrahydrothieno[2,3-c]pyridine core in aqueous vs. lipid environments .
Q. What strategies mitigate challenges in isolating reactive intermediates?
- Low-Temperature Quenching : For acid-sensitive intermediates, quench reactions at –78°C.
- In Situ FTIR : Monitor carboxamide formation (C=O stretch ~1680 cm⁻¹) to minimize isolation steps .
- Microfluidic Systems : Enhance mixing efficiency and reduce byproducts during benzylation .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s solubility?
Discrepancies arise from polymorphic forms (e.g., hydrochloride vs. free base). For the hydrochloride salt:
Q. Why do biological assay results vary across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
